1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-Nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting cardiovascular diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Preparation Methods
The synthesis of 1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the nitrophenyl group: This step may involve a nucleophilic substitution reaction where a nitrophenyl halide reacts with a suitable nucleophile.
Coupling with the isopropylphenyl group: This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(3-Nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common reagents and conditions used in these reactions include hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation.
Mechanism of Action
The mechanism of action of 1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide would depend on its specific application. For example, if used as a calcium channel blocker, it would inhibit the influx of calcium ions through voltage-gated calcium channels, thereby affecting muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives such as nifedipine and amlodipine, which are well-known calcium channel blockers. Compared to these compounds, 1-[(3-nitrophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydropyridine-3-carboxamide may offer unique properties due to the presence of the nitrophenyl and isopropylphenyl groups, which could influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-15(2)17-8-10-18(11-9-17)23-21(26)20-7-4-12-24(22(20)27)14-16-5-3-6-19(13-16)25(28)29/h3-13,15H,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCGNYZRHXCYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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